molecular formula C12H15FN2O3 B591971 N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester CAS No. 1242137-21-8

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester

Cat. No.: B591971
CAS No.: 1242137-21-8
M. Wt: 254.261
InChI Key: RKZPPQSTEMLROE-UHFFFAOYSA-N
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Description

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties. It is used in various scientific research applications, including drug discovery and protein structure studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, which provides a convenient and efficient route to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein structures and functions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Alanine, N-[4-(aminocarbonyl)-3-chlorophenyl]-2-methyl-, methyl ester
  • Alanine, N-[4-(aminocarbonyl)-3-bromophenyl]-2-methyl-, methyl ester
  • Alanine, N-[4-(aminocarbonyl)-3-iodophenyl]-2-methyl-, methyl ester

Uniqueness

The presence of the fluorophenyl group in N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester distinguishes it from other similar compounds. This group enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZPPQSTEMLROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169184
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242137-21-8
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242137-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-carbamoyl-3-fluorophenylamino)-2-methylpropanoic acid and K2CO3 (1.5 equivalents) in DMF (10 fold) was stirred at RT for 10 min. MeI (1.5 equivalents) was added and the reaction mixture was heated at 55-60° C. for 2 h. The solvent was removed under reduced pressure and the reaction mixture was poured in water, extracted with ethyl acetate (100 mL×2), dried over Na2SO4, concentrated and purified by column chromatography. 1H NMR (CDCl3, Freebase): δ (ppm) 7.9 (t, 1H), 6.5 (bs, 1H), 6.4 (d, 1H), 6.2 (d, 1H), 5.6 (bs, 1H), 4.6 (bs, 1H), 3.75 (s, 3H), 1.6 (s, 6H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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